molecular formula C14H11F3N2O4S B11015343 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine

Cat. No.: B11015343
M. Wt: 360.31 g/mol
InChI Key: PTAOZOVTACTSEC-UHFFFAOYSA-N
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Description

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)aniline, which is then reacted with various reagents to introduce the thiazole ring and the glycine moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis process is optimized to minimize waste and reduce costs. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine involves its interaction with specific molecular targets. The trifluoromethoxy group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine is unique due to the combination of the trifluoromethoxy group and the thiazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11F3N2O4S

Molecular Weight

360.31 g/mol

IUPAC Name

2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)13-19-9(7-24-13)5-11(20)18-6-12(21)22/h1-4,7H,5-6H2,(H,18,20)(H,21,22)

InChI Key

PTAOZOVTACTSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)OC(F)(F)F

Origin of Product

United States

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